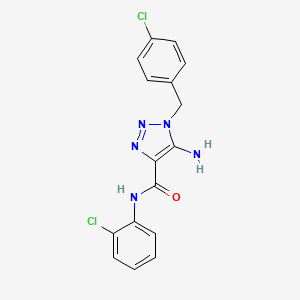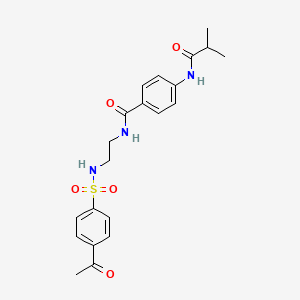![molecular formula C10H12N4O B2688260 N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide CAS No. 2411267-81-5](/img/structure/B2688260.png)
N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide, commonly referred to as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoic acid analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the survival of cancer cells.
Mecanismo De Acción
CPI-613 targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is essential for the survival of cancer cells. The N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is responsible for producing ATP, the energy currency of the cell. Cancer cells have a high demand for ATP due to their rapid proliferation rate. CPI-613 disrupts the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the programmed cell death pathway. CPI-613 also inhibits the NF-kB pathway, which is involved in inflammation and cancer cell survival. Additionally, CPI-613 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPI-613 is its specificity for cancer cells. It targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of CPI-613 is its synthetic complexity, which makes it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in clinical settings.
Direcciones Futuras
There are several future directions for CPI-613 research. One area of interest is the development of new synthetic methods for CPI-613 that are more efficient and scalable. Another area of interest is the optimization of CPI-613 dosing and scheduling to maximize its efficacy and minimize its toxicity. Additionally, there is interest in exploring the use of CPI-613 in combination with other anticancer agents to enhance its anticancer effects. Finally, there is interest in exploring the use of CPI-613 in other disease states, such as metabolic disorders and neurodegenerative diseases, where the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is dysregulated.
Conclusion
In conclusion, CPI-613 is a novel anticancer agent that targets the mitochondrial N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the anticancer armamentarium. Further research is needed to optimize its use and explore its potential in other disease states.
Métodos De Síntesis
The synthesis of CPI-613 involves the reaction of 2-cyanoimidazole with allyl bromide to form N-(2-bromoallyl)-2-cyanoimidazole. This intermediate is then reacted with 1,2-bis(bromomethyl)ethane to form the final product, N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide. The synthesis of CPI-613 is a multi-step process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied in preclinical models of cancer. It has shown efficacy in a variety of cancer types, including pancreatic cancer, leukemia, and lymphoma. CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. CPI-613 has also been shown to have synergistic effects when used in combination with other anticancer agents.
Propiedades
IUPAC Name |
N-[3-(2-cyanoimidazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-10(15)13-4-3-6-14-7-5-12-9(14)8-11/h2,5,7H,1,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANERORGIBLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CN=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-Cyano-1H-imidazol-1-yl)propyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
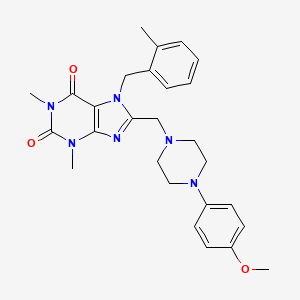
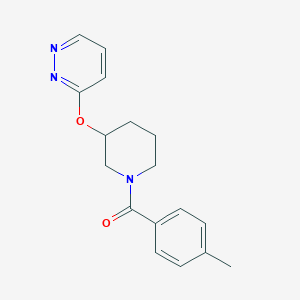
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
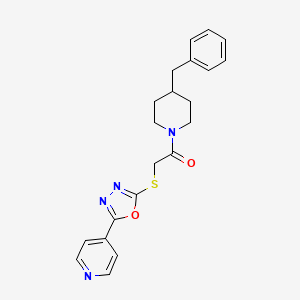
![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
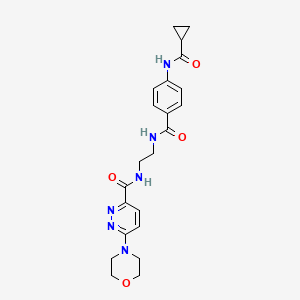
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)
